Iron carbonate hydroxide

Description

Structure

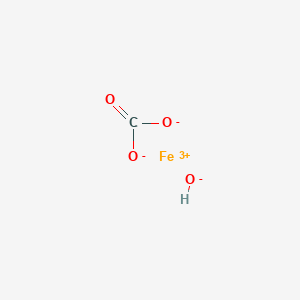

2D Structure

Properties

CAS No. |

12626-75-4 |

|---|---|

Molecular Formula |

CHFeO4 |

Molecular Weight |

132.86 g/mol |

IUPAC Name |

iron(3+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Fe.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |

InChI Key |

PGLSLLAVUSVEKA-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].[OH-].[Fe+3] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Fe+3] |

Synonyms |

Iron carbonate hydroxide |

Origin of Product |

United States |

Synthesis and Crystallization Pathways of Iron Carbonate Hydroxide

Formation Mechanisms in Natural and Engineered Systems

Iron carbonate hydroxide (B78521) is not just a laboratory curiosity; it forms in various natural and man-made environments where specific biogeochemical conditions prevail.

In natural anoxic environments, the formation of ferrous carbonate minerals is an important geochemical process linked to iron and carbon cycling. mdpi.com The formation of chukanovite can be associated with the metabolic processes of iron-reducing microorganisms. mdpi.com These microbes use organic carbon and reduce Fe(III) oxides to Fe(II), increasing the concentration of dissolved ferrous iron in the pore water. mdpi.comdiva-portal.org This biologically-driven increase in Fe(II) concentration, coupled with the presence of carbonate, can lead to the precipitation of chukanovite or siderite. mdpi.comdss.go.th Such processes are observed in a variety of reduced environments, including lake sediments, peaty soils, and swamps. ucl.ac.uk

Permeable reactive barriers (PRBs) using zerovalent iron (Fe⁰) are a widely applied technology for remediating contaminated groundwater. nih.govitrcweb.orgumich.edu A critical aspect of their long-term performance is the formation of secondary mineral precipitates that can affect the barrier's reactivity and permeability. researchgate.netnih.gov Iron carbonate hydroxide, identified as chukanovite, is frequently observed as a significant secondary precipitate in these systems. nih.govresearchgate.net

Its formation occurs due to the biogeochemical reactions between the groundwater and the iron medium. nih.gov The corrosion of zerovalent iron increases the pH and releases ferrous ions. In groundwater containing dissolved inorganic carbon, chukanovite precipitates at carbonate concentrations that are intermediate to the stability fields of siderite (FeCO₃) and ferrous hydroxide (Fe(OH)₂). nih.govresearchgate.net This mineral has been identified in PRBs used to treat a range of contaminants, including chlorinated solvents, hexavalent chromium, and arsenic. nih.govresearchgate.net While the precipitate layer can be redox-active, a thick layer, sometimes up to 100 micrometers, is presumed to be responsible for a decline in the reactivity of the barrier over time. nih.gov

Table 2: Observed this compound in Permeable Reactive Barriers

| PRB Location / Study | Treated Contaminants | Observed Precipitates | Reference |

|---|---|---|---|

| East Helena, MT; Elizabeth City, NC; Denver Federal Center, CO (USA) | Chlorinated organics, hexavalent chromium, arsenic | Chukanovite (Iron hydroxy carbonate) was a prevalent secondary precipitate. | nih.govresearchgate.net |

| Moffett Field, CA (USA) | Trichloroethylene (TCE), cis-Dichloroethene (cDCE) | Aragonite, calcite, this compound found at the upgradient interface. | umich.edu |

| Long-term column study | Chlorinated solvents, nitroaromatic compounds | Magnetite and this compound precipitated on the iron grains. | nih.gov |

Corrosion Product Formation on Ferrous Materials

This compound, specifically chukanovite (Fe₂(OH)₂CO₃), is a recognized corrosion product that forms on iron and steel surfaces, particularly in environments containing carbonate or bicarbonate ions. wikipedia.orgresearchgate.net Its formation is a key aspect of the corrosion process in various industrial and natural settings.

The emergence of this compound on ferrous materials is often part of a complex series of reactions. Initially, the corrosion of iron in the presence of water and carbon dioxide leads to the formation of ferrous ions (Fe²⁺) and carbonic acid (H₂CO₃). mdpi.comwhiterose.ac.uk These species then react to form iron carbonate (FeCO₃), which can act as a precursor to this compound. mdpi.com The compound has been identified in the rust layers on steel valves and is considered a form of "basic ferrous carbonate". researchgate.net

The environment plays a crucial role in determining the composition of the corrosion products. For instance, in natural water with a high concentration of bicarbonate ions, goethite is often the dominant phase, with magnetite and lepidocrocite as minor components. psu.edu However, at elevated temperatures, such as 90°C, in a sodium carbonate solution, the corrosion of carbon steel can directly generate chukanovite and magnetite. researchgate.netpsu.edu

The formation of these corrosion product layers, including this compound, can significantly influence the rate and mechanism of further corrosion. whiterose.ac.uk The properties of these layers, such as their porosity and adhesion, determine their protectiveness. For example, studies have shown the formation of porous, lath-like structures of chukanovite on steel surfaces. core.ac.uk

Influence of Carbonate Speciation on Iron Hydroxycarbonate Precipitation

The speciation of carbonate in an aqueous solution, meaning the relative concentrations of dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions, is a critical factor governing the precipitation of iron hydroxycarbonate. The pH of the solution is a primary determinant of this speciation and, consequently, the formation of iron-containing precipitates.

The presence of bicarbonate and carbonate ions can influence the type of iron compounds that form. For example, in solutions containing carbonate, the formation of goethite and magnetite has been observed at room temperature on carbon steel. researchgate.net The interaction between carbonate species and iron oxides can lead to the formation of inner-sphere complexes, where the carbonate or bicarbonate ions directly bond to the iron oxide surface. cambridge.org

The stability of iron hydroxycarbonate, like chukanovite, is also influenced by carbonate speciation. Pourbaix diagrams, which map out the stable equilibrium phases of a substance in an aqueous electrochemical system, show that the stability domain of the hydroxycarbonate green rust (a related compound) is encompassed within that of siderite (FeCO₃). academie-sciences.fr This suggests that the hydroxycarbonate may be a metastable phase with respect to siderite under certain conditions. academie-sciences.fr

Nucleation Pathways and Amorphous Precursors in this compound Crystallization

The crystallization of this compound often proceeds through non-classical nucleation pathways involving the initial formation of an amorphous precursor. This amorphous phase, commonly referred to as amorphous iron carbonate (AFC), plays a crucial role in the subsequent formation of crystalline phases like chukanovite and siderite. researchgate.netresearchgate.net

Nucleation from Supersaturated Solutions:

The formation of AFC is favored in solutions that are highly supersaturated with respect to iron and carbonate species. ucl.ac.uk Experimental studies have consistently shown that the precipitation process begins with the formation of spherical, non-crystalline particles at the nanoscale. researchgate.netresearchgate.net These amorphous particles serve as a low-energy pathway for the crystallization of more stable phases. researchgate.net

The saturation index (SI) of the solution is a key parameter that dictates the nucleation pathway. At high saturation indices (SI ≥ 3.69), nucleation proceeds via the initial precipitation of AFC, which then transforms into crystalline siderite. ucl.ac.uk In contrast, at lower saturation levels, direct nucleation of crystalline siderite from the aqueous solution has been observed. ucl.ac.uk

Transformation of Amorphous Precursors:

Once formed, the amorphous iron carbonate precursor undergoes a transformation to crystalline phases. This transformation can involve dehydration and structural rearrangement. ucl.ac.uk The rate of this transformation is influenced by factors such as pH and temperature. researchgate.net For instance, the transformation of AFC to siderite or a mixture of siderite and chukanovite has been observed to occur within hours, with the rate being pH-dependent. researchgate.net

The crystallization energetics of AFC have been studied, and the enthalpy of crystallization is a significant factor in its transformation. researchgate.net The process is not always a simple solid-state transformation; dissolution of the amorphous phase followed by the reprecipitation of the crystalline phase can also occur. acs.org

The following table summarizes the key stages in the non-classical crystallization of this compound:

| Stage | Description | Key Factors |

| 1. Supersaturation | The solution becomes supersaturated with respect to iron and carbonate ions. | Concentration of Fe²⁺ and carbonate species, pH, temperature. |

| 2. Amorphous Precursor Nucleation | Formation of amorphous iron carbonate (AFC) nanoparticles. researchgate.netresearchgate.net | High saturation index. ucl.ac.uk |

| 3. Growth of Amorphous Particles | The AFC particles grow in size. | Continued availability of reactants. |

| 4. Transformation to Crystalline Phase | The amorphous precursor transforms into crystalline this compound (chukanovite) or iron carbonate (siderite). researchgate.netucl.ac.uk | pH, temperature, time. researchgate.net |

This multi-step process, involving an amorphous intermediate, is a common theme in the crystallization of many sparingly soluble salts and highlights the complexity of mineral formation in aqueous environments. acs.org

Advanced Structural and Spectroscopic Characterization

Crystallographic Analysis of Iron Carbonate Hydroxide (B78521) Phases

Crystallographic analysis provides the fundamental framework for understanding the arrangement of atoms in iron carbonate hydroxide. Techniques such as X-ray diffraction and electron microscopy are indispensable for identifying crystalline phases and describing their morphology.

Powder X-ray diffraction (XRD) is a primary technique for the phase identification of crystalline materials like this compound. protoxrd.com The resulting diffraction pattern serves as a unique fingerprint, which can be compared against reference databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), for identification. For instance, one identified phase is this compound hydrate (B1144303) (Fe₂₂CO₃), which corresponds to JCPDS card number 33-0650. acs.org Synchrotron X-ray diffraction studies have also identified the formation of a crystalline phase corresponding to the formula [Fe₆₁₂CO₃]. ucl.ac.uk

Beyond simple phase identification, the Rietveld refinement method is a powerful analytical procedure applied to XRD data. protoxrd.commdpi.com This technique involves fitting a calculated theoretical diffraction pattern to the experimental data through a least-squares process. mdpi.com This refinement allows for the precise determination of key crystallographic parameters, including lattice parameters, atomic positions, and space group. For example, a synthetic iron-monocarbonate (Fe-Mc) phase was found to crystallize in the rhombohedral R3c space group, a determination made possible through high-quality synchrotron XRD data and Rietveld analysis. filinchuk.com This quantitative analysis can also determine the weight percentage of different phases in a mixed sample. filinchuk.com

| Compound/Phase | Formula | Crystal System | Space Group | JCPDS No. | Reference |

|---|---|---|---|---|---|

| This compound Hydrate | Fe₂(OH)₂CO₃ | - | - | 33-0650 | acs.org |

| Iron Hydroxide Carbonate (Green Rust) | [Fe₆(OH)₁₂CO₃] | - | - | - | ucl.ac.uk |

| Fe-Monocarbonate (Fe-Mc) | [Ca₂Fe(OH)₆]⁺[½CO₃·3.10(2)H₂O]⁻ | Rhombohedral | R3c | - | filinchuk.com |

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the morphology and nanoscale structure of this compound. Studies have revealed that this compound can form two-dimensional (2D) ultrathin nanosheets. acs.org These nanosheets often grow upright on a substrate, sometimes with wrinkled folds. acs.org

High-Resolution TEM (HRTEM) allows for the observation of lattice fringes, providing information at the atomic scale. An observed lattice fringe spacing of 0.245 nm has been reported for FeCH nanosheets. acs.org Selected Area Electron Diffraction (SAED) patterns can confirm the crystalline nature of the material; distinct diffraction spots in a SAED pattern are indicative of a single-crystal structure. acs.orgrsc.org Furthermore, Scanning Transmission Electron Microscopy (STEM) coupled with elemental mapping confirms the uniform distribution of constituent elements, such as iron and oxygen, throughout the nanostructure. acs.org

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is exceptionally sensitive to the presence of specific functional groups, such as hydroxyl and carbonate ions, making it ideal for the molecular-level characterization of this compound. qut.edu.au

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mdpi.com In this compound, the key vibrations are associated with the O-H bonds in the hydroxyl groups and the C-O bonds in the carbonate anions. unl.edu

The position of FT-IR absorption bands for hydroxyl groups can reveal information about the cations to which they are coordinated. scirp.org Generally, O-H stretching vibrations appear in the high-frequency region of the spectrum, typically between 3000 and 3700 cm⁻¹. scirp.orgupc.edu The H-O-H bending vibration of interlayer or adsorbed water molecules is usually observed around 1620-1650 cm⁻¹. scirp.orgupc.edu

The carbonate anion (CO₃²⁻) exhibits characteristic absorption bands that can indicate its coordination environment. In-situ Attenuated Total Reflectance (ATR)-FTIR studies on iron oxides have shown that carbonate can adsorb to the surface as an inner-sphere complex, such as a monodentate species. unl.edu This interaction leads to a change in the symmetry of the carbonate ion, which is reflected in the IR spectrum. unl.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3000 - 3700 | Stretching | Hydroxyl (O-H) | scirp.orgupc.edu |

| 1620 - 1650 | Bending | Water (H-O-H) | scirp.orgupc.edu |

| ~1400 - 1500 | Asymmetric Stretching | Carbonate (C-O) | unl.edu |

| ~1300 - 1400 | Symmetric Stretching | Carbonate (C-O) | unl.edu |

Raman spectroscopy is a complementary vibrational technique that provides valuable information for phase identification and structural analysis. mdpi.comup.ac.za It is particularly useful for distinguishing between different iron oxide and oxyhydroxide polymorphs. mdpi.comspectroscopyonline.com The technique has been successfully used to determine the crystal structure of synthetic Fe-monocarbonate. filinchuk.com

In-situ Raman spectroscopy has proven effective in monitoring the chemical transformations of iron-containing corrosion products in real-time. spectroscopyonline.com For example, spectral changes can indicate the conversion of iron hydroxides to iron oxides. spectroscopyonline.com While specific Raman spectra for this compound are not as extensively documented as for common iron oxides like goethite and hematite (B75146), the technique's sensitivity to crystal structure and composition makes it a critical tool for characterizing these complex phases and distinguishing them from potential impurities or transformation products. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Compound/Phase (for reference) | Reference |

|---|---|---|---|

| ~250 - 400 | Fe-O Vibrations | Various Iron Oxides/Hydroxides | spectroscopyonline.com |

| ~1085 | Symmetric Stretch (ν₁) | Calcite (CaCO₃) impurity | mdpi.com |

| ~375 | Fe-O(H) Transformation | FeO(OH) → Fe₂O₃ | spectroscopyonline.com |

Electronic and Magnetic Structure Probing

The electronic and magnetic properties of this compound are fundamentally linked to the oxidation state (Fe²⁺/Fe³⁺), coordination environment, and crystal structure of the iron ions. While simple iron salts in solution are not ferromagnetic, the long-range ordering of electron spins in a solid crystal lattice can give rise to collective magnetic behaviors such as antiferromagnetism or ferrimagnetism. reddit.com

Techniques like X-ray Photoelectron Spectroscopy (XPS) can probe the electronic structure by measuring the binding energies of core-level electrons. Studies on this compound nanosheets have shown shifts in the Fe 2p binding energy, indicating electronic interactions between the material and a substrate, which can influence its catalytic properties. acs.org

The magnetic structure of iron-containing compounds is often complex. In many layered oxides containing Fe³⁺, the magnetic moments of adjacent iron atoms align in an anti-parallel fashion, a behavior known as G-type antiferromagnetism. acs.org The strength of these magnetic interactions, and thus the temperature at which magnetic ordering disappears (the Néel temperature, Tₙ), is highly dependent on the crystal structure. acs.org The theoretical magnetic moment for a high-spin Fe³⁺ ion is 5 μB (Bohr magnetons), but observed values are often lower due to covalent effects in the Fe-O bonds. acs.org While specific magnetic susceptibility data for pure this compound phases are not widely reported, its properties are expected to be dominated by the paramagnetic nature of the individual iron ions at higher temperatures, with potential for magnetic ordering at lower temperatures.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation states of iron (Fe²⁺ and Fe³⁺) and understanding the surface chemistry.

Research on synthetic Fe(II)-Fe(III) (oxy)hydroxycarbonate green rust compounds demonstrates the utility of XPS in tracking the oxidation of Fe(II) within the structure. researchgate.net The Fe 2p spectra of these compounds are complex due to multiplet splitting. The Fe 2p₃/₂ spectra can be accurately fitted using Gupta and Sen multiplet peaks, along with satellite and surface features. researchgate.netxpsfitting.com As the molar fraction of Fe(III) (denoted as x) increases, the binding energy of the Fe 2p₃/₂ peak maximum shifts to higher values, moving from approximately 709.5 eV for x=0.33 to 710.9 eV for x=0.87. researchgate.net This shift is consistent with the binding energies typical for Fe(II) and Fe(III) in iron oxides. researchgate.netxpsfitting.com

The O 1s spectra provide further insight, revealing the deprotonation of hydroxyl groups that accompanies the oxidation of Fe(II). researchgate.netosti.gov The O 1s spectra are typically fitted with three peaks corresponding to oxide (O²⁻) species at lower binding energies, hydroxyl (OH⁻) groups, and oxygen from carbonate (CO₃²⁻) species at intermediate energies, and water (H₂O) at higher binding energies. researchgate.netmdpi.com The analysis shows that as Fe(II) is oxidized, the relative area of the hydroxyl component decreases while the oxide component increases, providing direct spectroscopic evidence for the deprotonation that maintains charge balance within the crystal structure. osti.gov

Table 1: Representative XPS Binding Energies for this compound (Green Rust)

| Spectral Region | Species | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Fe 2p₃/₂ | Fe(II) rich (x=0.33) | ~709.5 | researchgate.net |

| Fe 2p₃/₂ | Fe(III) rich (x=0.87) | ~710.9 | researchgate.net |

| Fe 2p satellite | Fe(II) | ~715.2 | mdpi.com |

| O 1s | Oxide (O²⁻) | ~529.5 | researchgate.net |

| O 1s | Hydroxide (OH⁻) | ~531.0 - 531.6 | researchgate.netmdpi.com |

| O 1s | Carbonate (CO₃²⁻) | ~530.5 - 531.0 | researchgate.netmdpi.com |

| O 1s | Water (H₂O) | ~532.4 | mdpi.com |

| C 1s | Carbonate (CO₃²⁻) | ~289.5 | researchgate.net |

Binding energies can vary slightly depending on the specific composition and instrument calibration.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Ordering

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, making it exceptionally well-suited for characterizing iron carbonate hydroxides like green rusts. academie-sciences.frresearchgate.net It provides precise information on the oxidation state (Fe²⁺ vs. Fe³⁺), coordination, and magnetic properties of iron atoms in the structure. mdpi.com

Mössbauer spectra of carbonate green rust are typically analyzed at cryogenic temperatures (e.g., 77 K or 4.2 K) to resolve the spectral features. cambridge.org At 77 K, the spectra can often be fitted with one quadrupole doublet for ferrous iron (Fe²⁺) and one for ferric iron (Fe³⁺). cambridge.org For a carbonate green rust (GR1(CO₃²⁻)), typical parameters at 78 K include an isomer shift (δ) of approximately 1.26-1.27 mm/s and a quadrupole splitting (Δ) of about 2.80-2.81 mm/s for the Fe²⁺ sites. researchgate.net The Fe³⁺ site shows a δ of about 0.46-0.47 mm/s and a Δ of 0.44-0.48 mm/s. researchgate.net The relative abundance of these doublets allows for the determination of the Fe(II)/Fe(III) ratio in the bulk material. cambridge.org

Some studies identify multiple Fe²⁺ sites, corresponding to different local environments, such as Fe²⁺ ions near carbonate anions versus those near water molecules in the interlayer space. researchgate.net At very low temperatures (e.g., 4.2 K), magnetic ordering can be observed. The Fe²⁺ and Fe³⁺ doublets split into magnetic hyperfine sextets. cambridge.org For example, in a sulfate (B86663) green rust, the ferrous iron exhibited a hyperfine field of 12.4 T, while the ferric iron showed a field of 50.4 T at 4.2 K. cambridge.org These magnetic properties are sensitive to the structure and composition of the compound.

Table 2: Typical Mössbauer Hyperfine Parameters for Carbonate Green Rust at ~78 K

| Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Relative Area (%) | Reference |

|---|---|---|---|---|

| Fe³⁺ | 0.46 - 0.47 | 0.44 - 0.48 | ~33 | researchgate.net |

| Fe²⁺ (near CO₃²⁻) | ~1.27 | ~2.80 | ~17 | researchgate.net |

| Fe²⁺ (near H₂O) | ~1.26 | ~2.81 | ~50 | researchgate.net |

Parameters are relative to α-iron at room temperature. Values can vary based on synthesis conditions and specific structure.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure of a specific element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Fe K-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the iron atom. ustc.edu.cnuu.nl The energy of the absorption edge and the pre-edge features are characteristic of the Fe³⁺/Fe²⁺ ratio and whether the iron is in octahedral or tetrahedral coordination. ustc.edu.cnbohrium.com For iron carbonate hydroxides, the XANES spectra can be compared to those of reference compounds to distinguish them from other iron minerals like oxides and phosphates. bohrium.com For instance, the presence of As(III) during Fe(II) oxidation was shown to limit the formation of green rust, a finding elucidated by changes in the Fe K-edge XANES spectra. columbia.edu

The EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. uu.nl Analysis of EXAFS spectra for carbonate green rust can reveal the Fe-O and Fe-Fe bond distances within the hydroxide sheets and the arrangement of interlayer species. nih.gov For example, a Fe-Fe distance of ~3.2 Å is characteristic of edge-sharing Fe(O,OH)₆ octahedra in the green rust structure. columbia.edu XAS is a powerful tool for studying these often poorly crystalline or amorphous materials where diffraction techniques may be less effective. escholarship.orgnih.gov

Thermal Decomposition Pathways and Transformations

The thermal decomposition of this compound involves a series of transformations that lead to the formation of various iron oxides. The specific pathway and final products depend on the atmosphere (e.g., air or inert) and the heating rate.

Studies on the thermal decomposition of siderite (FeCO₃), a related compound, show that in an oxidizing atmosphere (air), the process generally occurs in a single step, starting at temperatures around 340-370°C and resulting in the formation of ferric oxide (α-Fe₂O₃, hematite). mdpi.comresearchgate.netekb.eg The decomposition is an exothermic process in air due to the simultaneous oxidation of Fe²⁺ to Fe³⁺. ekb.eg For instance, DTA-TG analysis of iron carbonate in air shows an exothermic peak around 495°C, corresponding to the decomposition and oxidation to Fe₂O₃. ekb.eg

For iron(II) hydroxycarbonate (chukanovite, Fe₂(OH)₂CO₃), the decomposition process is also influenced by the conditions. When heated, it transforms into iron oxides. nih.gov The oxidation of chukanovite suspensions by air leads to the formation of lepidocrocite (γ-FeOOH) and goethite (α-FeOOH). researchgate.net However, rapid oxidation can result in a Fe(III) oxycarbonate that retains a crystal structure similar to the original chukanovite. researchgate.net The complete transformation of this compound products to hematite upon heating to high temperatures (e.g., 300°C or higher) is a method used for quantifying total iron content. geologyscience.ru Generally, the thermal decomposition of hydroxides and carbonates of less reactive metals like iron occurs at lower temperatures compared to those of more reactive metals like sodium or potassium. youtube.comrsc.org

Table 3: Decomposition Products of Iron Carbonates under Different Atmospheres

| Starting Material | Atmosphere | Temperature Range (°C) | Primary Products | Reference |

|---|---|---|---|---|

| Siderite (FeCO₃) | Air (Oxidizing) | 340 - 600 | Hematite (α-Fe₂O₃), Magnetite (Fe₃O₄) | mdpi.comresearchgate.net |

| Siderite (FeCO₃) | CO₂ (Reducing) | 450 - 600 | Magnetite (Fe₃O₄), Wüstite (FeO) | mdpi.com |

| Chukanovite (Fe₂(OH)₂CO₃) | Air (Suspension) | Ambient | Lepidocrocite (γ-FeOOH), Goethite (α-FeOOH) | researchgate.net |

| This compound | Air (Heating) | >300 | Hematite (α-Fe₂O₃) | geologyscience.ru |

Thermodynamics and Kinetics of Iron Carbonate Hydroxide Systems

Thermodynamic Stability and Solubility Equilibria

The thermodynamic stability of iron carbonate hydroxide (B78521) determines its potential to form and exist in equilibrium with its surrounding environment. This is fundamentally described by its Gibbs free energy of formation and its relationship with other stable and metastable iron phases.

The standard Gibbs free energy of formation (ΔfG°) is a critical thermodynamic parameter that quantifies the stability of a compound relative to its constituent elements in their standard states. wikipedia.org For iron carbonate hydroxide in the form of chukanovite, laboratory experiments involving solubility measurements have been conducted to determine this value. An estimated Gibbs energy of formation for chukanovite at room temperature is -1174.4 ± 6 kJ/mol. researchgate.net This value is essential for calculating the solubility product and constructing phase diagrams to predict the mineral's behavior in aqueous systems. researchgate.netgeoscienceworld.org Other studies have also reported on the standard Gibbs free energy of chukanovite, though values can differ based on experimental conditions and potential errors. researchgate.net Computational studies using correlated molecular orbital theory have also been employed to predict the heats of formation for various metal carbonates and hydroxides, providing a theoretical basis for understanding their stability. osti.gov

Table 1: Standard Gibbs Free Energy of Formation for Chukanovite

| Compound | Formula | State | ΔGf° (kJ/mol) | Source(s) |

|---|

This interactive table provides the standard Gibbs free energy of formation for chukanovite.

Phase stability diagrams, also known as predominance area diagrams, are graphical representations that show the conditions under which different mineral phases are thermodynamically stable. metso.com These diagrams are typically constructed for a specific temperature and pressure and plot variables such as pH and the activity of dissolved species. metso.comresearchgate.net

For the Fe(II)-CO₂-H₂O system, stability diagrams indicate that chukanovite occupies a specific stability field. researchgate.net It is predicted to be stable at concentrations of inorganic carbon that are intermediate to the stability fields of siderite (FeCO₃) and ferrous hydroxide (Fe(OH)₂). researchgate.net This is consistent with field observations from permeable reactive barriers where water chemistry falls within the predicted stability field for chukanovite. researchgate.net Thermodynamic calculations show that in anaerobic, Fe⁰-groundwater systems, siderite formation is favored in carbonate-rich conditions, while ferrous hydroxide is preferred in carbonate-limited conditions. researchgate.net Chukanovite's stability between these two end-members highlights its importance in environments with moderate carbonate availability. researchgate.net The boundaries of these stability fields are determined by the equilibrium reactions between the solid phases and the dissolved aqueous species. researchgate.net

Kinetics of Formation and Dissolution

While thermodynamics dictates whether a mineral can form, kinetics describes how fast it forms or dissolves. For this compound, these kinetic processes are highly sensitive to environmental conditions and the specific chemical pathways involved.

The precipitation of this compound is strongly influenced by factors such as pH and the supersaturation state of the solution. whiterose.ac.ukresearchgate.net Studies on the precipitation of Fe(II)-carbonates reveal a strong exponential dependence of the precipitation rate on the saturation state. researchgate.net This relationship defines a critical supersaturation threshold required for the homogeneous nucleation of the mineral from an anoxic solution. researchgate.net

The formation pathway often involves a precursor phase. It is proposed that an amorphous Fe(II)-carbonate nucleates first, which then transforms into either the metastable chukanovite or the more stable siderite, depending on the availability of carbonate ions. researchgate.net The solution pH is one of the most critical factors influencing precipitation kinetics. whiterose.ac.uk Higher pH values reduce the concentration of Fe²⁺ needed to exceed the solubility limit, leading to faster saturation and more rapid precipitation. whiterose.ac.uk For instance, studies on FeCO₃ formation on steel surfaces showed that higher pH (e.g., 6.6 vs. 6.0) resulted in faster precipitation kinetics and the formation of a more protective film. whiterose.ac.uk

The dissolution of iron minerals is a key process affecting their persistence and the mobility of iron in the environment. For iron carbonates, dissolution rates are often controlled by surface reactions rather than mass transport in the bulk solution. researchgate.netohio.edu Studies on the dissolution of siderite in acidic conditions have shown that the rate is dependent on the aqueous proton activity far from equilibrium. researchgate.net

Table 2: Dissolution Rate Constants for Siderite (FeCO₃) in Acidic Conditions

| Temperature (°C) | Rate Constant (kH+) (mol cm⁻² s⁻¹) |

|---|---|

| 50 | 4.5 x 10⁻⁹ |

| 75 | 4.0 x 10⁻⁸ |

This interactive table, based on data from a study on siderite dissolution, illustrates the effect of temperature on the dissolution rate constant. researchgate.net

In waters containing significant carbonate, ferrous carbonate complexes (e.g., FeCO₃(aq), Fe(CO₃)₂²⁻, and Fe(CO₃)(OH)⁻) can dominate the speciation of dissolved Fe(II), particularly at pH values above 7. dss.go.th These different aqueous complexes exhibit different kinetic activities. For example, the Fe(CO₃)₂²⁻ complex is considered the most kinetically active species for Fe(II) oxidation at pH values above 6. dss.go.th The presence of carbonate can also influence kinetics indirectly by affecting the physical properties of the system; it can induce the aggregation of goethite particles, which in turn affects the reactive surface area available for pollutant reduction without necessarily altering the fundamental redox potentials. nsf.gov Therefore, a detailed understanding of aqueous speciation is essential for accurately predicting the rates of this compound formation and dissolution. acs.orgdss.go.th

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound (Chukanovite) | Fe₂(OH)₂CO₃ |

| Siderite | FeCO₃ |

| Ferrous Hydroxide | Fe(OH)₂ |

| Goethite | α-FeOOH |

| 2-line Ferrihydrite | (approx.) Fe(OH)₃ |

| Magnetite | Fe₃O₄ |

| Aragonite | CaCO₃ |

Polymorphism and Phase Transitions in this compound

The this compound system is characterized by the presence of several key mineral phases, primarily chukanovite (Fe₂(CO₃)(OH)₂), siderite (FeCO₃), and green rusts, which are layered double hydroxides containing carbonate anions. These phases are often metastable and can transform into more stable iron oxides and oxyhydroxides under various environmental conditions. This section explores the distinct characteristics of these phases and the thermodynamic and kinetic factors governing their transformation.

It is important to note that while chukanovite and siderite are distinct chemical compounds, not true polymorphs (which have the same chemical formula but different crystal structures), they are closely related and interconvertible within the Fe-CO₂-H₂O system. True polymorphism is observed in the iron oxide products of their transformation, such as the various forms of Fe₂O₃ and FeOOH.

Key Phases in the this compound System

Chukanovite (Fe₂(CO₃)(OH)₂): A basic iron carbonate that often appears as a transient or metastable phase during the corrosion of steel and in certain reducing environments. researchgate.netigdtp.eu It typically forms as flaky, rosette-shaped crystals. researchgate.netmdpi.com Studies indicate that chukanovite can form preferentially over siderite under conditions of high ferrous ion concentration and at a relatively high pH. researchgate.net Kinetically, the initial formation rate of chukanovite can be faster than that of siderite. mdpi.com

Siderite (FeCO₃): The simple ferrous carbonate mineral, which is generally considered the more thermodynamically stable iron carbonate phase compared to chukanovite under many geological conditions. researchgate.net It often precipitates as rhombohedral or framboidal crystals. researchgate.netmdpi.com Its formation is favored by higher concentrations of dissolved inorganic carbon (DIC). researchgate.net

Carbonate Green Rust (GR-CO₃): A layered Fe(II)-Fe(III) hydroxysalt with carbonate anions and water molecules situated in the interlayer spaces. davidpublisher.comacs.org Green rusts are highly reactive and play a significant role as transient species in the redox cycling of iron in soils and sediments. acs.orgnih.gov They are susceptible to oxidation, which leads to the formation of various ferric oxides.

Phase Transition Pathways and Mechanisms

Several critical phase transitions define the behavior of the this compound system, driven by changes in redox potential (Eh), pH, temperature, and reactant concentrations.

Chukanovite to Siderite Transformation: Chukanovite is generally considered metastable with respect to siderite. researchgate.netescholarship.org Over time, particularly with increased aging, chukanovite can dissolve and re-precipitate as the more stable siderite. researchgate.net This transformation is influenced by the dissolved inorganic carbon concentration; an increase in DIC promotes the formation of siderite. researchgate.net The transformation from an initial amorphous ferrous carbonate precursor can proceed to a mixture of siderite and chukanovite within hours, with the rate being dependent on pH. escholarship.org

Oxidation of Chukanovite to Goethite: Under oxidizing conditions, chukanovite transforms into more stable ferric oxyhydroxides. The oxidation of chukanovite can lead directly to the formation of goethite (α-FeOOH) and/or lepidocrocite (γ-FeOOH). researchgate.net An increase in pH tends to favor the formation of goethite. researchgate.net

Oxidation of Green Rust: Carbonate green rust is readily oxidized to various ferric phases. The specific product depends on the oxidation pathway. Rapid oxidation tends to form phases like ferrihydrite or lepidocrocite, while slower oxidation can yield goethite or magnetite. nist.gov This transformation can occur as a solid-state reaction or via a dissolution-reprecipitation mechanism.

Thermodynamics of Phase Transitions

The stability and transformation of these phases are governed by their thermodynamic properties. The standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°) determine the spontaneity of a reaction under standard conditions. A more negative ΔfG° indicates a more stable compound.

Based on available data, siderite is thermodynamically more stable than chukanovite, and the iron oxides (goethite, magnetite) are the ultimate stable phases in oxidizing environments.

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Siderite | FeCO₃ | -740.6 | 92.9 | -666.7 | tandfonline.com |

| Chukanovite | Fe₂(OH)₂CO₃ | - | - | -1171.5 ± 3.0 | researchgate.net |

| Chukanovite | Fe₂(OH)₂CO₃ | - | - | -1167.2 ± 1.2 | researchgate.net |

| Chukanovite | Fe₂(OH)₂CO₃ | - | - | -1151.1 ± 5.3 | nih.gov |

| Goethite | α-FeOOH | -562.9 ± 1.5 | ~60 | -492.1 ± 1.5 | geoscienceworld.orgschweizerbart.de |

| Goethite | α-FeOOH | -560.7 ± 1.2 | - | -489.8 ± 1.2 | researchgate.net |

| Magnetite | Fe₃O₄ | -1118.4 | 146.4 | -1015.4 | nist.govpg.edu.pl |

Note: The Gibbs free energy of formation for chukanovite varies across different studies due to varying experimental conditions and methods of determination.

Kinetics of Phase Transitions

While thermodynamics predicts the final stable phase, kinetics determines the rate at which transformations occur. These rates are often slow, allowing metastable phases like chukanovite to persist. Kinetic parameters, such as the activation energy (Ea), provide insight into the energy barrier that must be overcome for a transition to proceed.

| Transformation | Reaction Model / Mechanism | Activation Energy (Ea) (kJ/mol) | Conditions / Notes | Reference |

|---|---|---|---|---|

| Siderite → Magnetite | Random Nucleation & Growth | 106.1 | Magnetization roasting | nih.gov |

| Siderite → Magnetite | Nucleation & Growth (A1/2 model) | 446 - 505 | Non-isothermal pyrolysis, value increases with heating rate | mdpi.com |

| Siderite → Magnetite | Chemical Reaction Control | 53.7 | Decomposition in O₂-deficient atmosphere (500-700°C) | |

| Siderite → Magnetite | Diffusion-controlled precipitation | 5.66 | Precipitation on steel at 90-150°C | onepetro.org |

The kinetics of the siderite-to-magnetite transformation show a wide range of activation energies, reflecting the strong influence of experimental conditions such as heating rate, atmosphere, and reaction mechanism (e.g., solid-state decomposition vs. precipitation from solution). mdpi.comnih.govonepetro.org For instance, non-isothermal pyrolysis of siderite shows a high activation energy that increases with the heating rate, suggesting a complex, multi-step process. mdpi.com In contrast, the precipitation of a siderite protective layer on steel appears to be diffusion-controlled with a much lower activation energy. onepetro.org

Research indicates that the transformation of an amorphous iron carbonate precursor to crystalline siderite or chukanovite can be modeled using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, which describes the kinetics of phase transformations based on nucleation and growth. escholarship.org

Geochemical Cycling and Environmental Transformation

Role in Iron Biogeochemical Cycles

Iron carbonate hydroxide (B78521) is an important intermediate in the biogeochemical cycling of iron, a process driven by both abiotic and biotic reactions that dictate the speciation, mobility, and reactivity of iron in the environment. Its formation and transformation are intricately linked with microbial activities and have a cascading effect on the cycling of other essential nutrients.

Interactions with Microbial Communities in Redox Transitions

The formation of iron carbonate hydroxide is often associated with the metabolic activities of microorganisms, particularly in environments characterized by fluctuating redox conditions. In anoxic settings, dissimilatory iron-reducing bacteria (DIRB), such as Shewanella putrefaciens, can reduce ferric iron (Fe³⁺) minerals like ferrihydrite and akaganeite. mdpi.com This microbial reduction initially leads to the formation of ferrous-enriched magnetite, which can subsequently transform into this compound over time. mdpi.com This process highlights the direct role of microbial metabolism in the genesis of chukanovite.

The presence of this compound can, in turn, influence the local microbial community. As a solid-phase ferrous iron mineral, it can serve as an electron donor for iron-oxidizing bacteria under the appropriate redox conditions. While specific studies focusing solely on chukanovite are limited, the broader understanding of microbial iron cycling suggests that the dissolution of chukanovite would release ferrous ions (Fe²⁺), which can be utilized by microaerophilic or anaerobic nitrate-reducing iron-oxidizing bacteria. This creates a cryptic iron cycle where the formation and dissolution of this compound are microbially mediated, influencing the structure and function of the microbial community in redox transition zones.

Influence on Iron Mobility and Nutrient Cycling

The formation of this compound significantly impacts the mobility of iron in the environment. By precipitating dissolved ferrous iron, it acts as a sink, reducing the concentration of mobile iron in aqueous systems. Conversely, its dissolution under more acidic conditions can release ferrous iron back into the solution, thereby increasing iron mobility. The stability of chukanovite is influenced by factors such as pH and the concentration of dissolved inorganic carbon (DIC). mdpi.comresearchgate.net It is generally more stable in basic conditions, while siderite (FeCO₃) is more stable in slightly acidic to neutral conditions. mdpi.com

The cycling of iron is closely coupled with the cycling of other essential nutrients like carbon, nitrogen, and phosphorus. The formation of this compound directly sequesters inorganic carbon. Furthermore, the microbial processes associated with its formation and dissolution are linked to the carbon cycle through the oxidation of organic matter by iron-reducing bacteria. The redox state of iron minerals, including chukanovite, can also influence the availability of phosphorus, as iron oxides and hydroxides are known to adsorb phosphate (B84403). Changes in the stability of these iron minerals can, therefore, lead to the release or sequestration of phosphorus, impacting primary productivity in various ecosystems.

Mineralogical Controls on Contaminant Fate and Transport

The precipitation and dissolution of this compound in subsurface environments play a crucial role in controlling the fate and transport of various contaminants. Its formation can alter the physical and chemical properties of aquifers and it can act as a scavenger for trace elements.

Formation in Groundwater Systems and Impact on Hydrogeological Flow

This compound is a frequently observed secondary mineral precipitate in granular zero-valent iron (ZVI) permeable reactive barriers (PRBs) used for groundwater remediation. researchgate.net The corrosion of ZVI in carbonate-containing groundwater creates conditions favorable for the precipitation of chukanovite. researchgate.net

The formation of chukanovite and other secondary minerals within the porous media of an aquifer or a PRB can have a significant impact on hydrogeological flow. The precipitation of these minerals can lead to a reduction in porosity and permeability, a phenomenon known as bioclogging or chemical clogging. This can alter groundwater flow paths and potentially reduce the efficiency of remediation systems. The extent of this impact depends on the rate of precipitation and the morphology of the mineral precipitates.

Role in the Immobilization and Sequestration of Trace Elements

Iron minerals are known to be effective scavengers of trace elements, and this compound is no exception. While direct studies on the sequestration of a wide range of trace elements by chukanovite are not extensive, its relationship with siderite provides valuable insights. Siderite is known to incorporate various trace elements into its crystal structure during its formation. researchgate.net Given that chukanovite can transform into siderite over time, it can be considered a precursor phase in the long-term sequestration of these contaminants. mdpi.comresearchgate.net

The mechanism of immobilization can occur through several processes, including:

Coprecipitation: Trace elements can be incorporated into the crystal lattice of chukanovite as it forms.

Adsorption: The surface of chukanovite particles can adsorb dissolved trace elements from the surrounding water.

Surface precipitation: Trace elements can precipitate as new mineral phases on the surface of chukanovite.

The effectiveness of this compound in immobilizing trace elements is dependent on the specific contaminant, the geochemical conditions of the groundwater (such as pH and redox potential), and the stability of the chukanovite itself.

Corrosion Processes and Scale Formation in Aqueous Systems

This compound is a significant product of the corrosion of carbon steel, particularly in environments rich in carbon dioxide (CO₂), such as oil and gas pipelines and geological carbon sequestration sites. Its formation as a scale on metal surfaces can have both protective and detrimental effects.

The formation of chukanovite is a key step in the initial stages of CO₂ corrosion. It precipitates on the steel surface and can form a layer that acts as a diffusion barrier, slowing down the corrosion process. However, this protective layer can be porous and may not be uniform. The presence of sand deposits on steel surfaces has been shown to promote the formation of chukanovite over siderite, leading to localized corrosion. researchgate.net

The stability and protectiveness of the chukanovite scale are influenced by various environmental factors, including temperature, pH, and the concentration of dissolved species. Over time and under certain conditions, chukanovite can transform into more stable iron carbonate phases like siderite or iron oxides like magnetite. The interplay between these different corrosion products determines the long-term corrosion rate of the steel.

| Parameter | Condition 1 | Condition 2 | Siderite Proportion (%) | Reference |

| Fe:DIC (mmolal) | 50:50 | 50:50 | 49-100% (after 1 month) | mdpi.com |

| Reaction Time | 1 week | 1 month | Increase in siderite proportion | mdpi.comresearchgate.net |

| [CO₃²⁻] | 0.018 mol/L | 0.18 mol/L | Increased chukanovite crystallization | researchgate.net |

Table 1: Synthesis and Stability of this compound (Chukanovite) and Siderite

| Property | Value | Reference |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/a | wikipedia.org |

| Unit Cell Parameters | a = 12.396 Å, b = 9.407 Å, c = 3.2152 Å, β = 97.78° | wikipedia.org |

| Mohs Hardness | 3.5 - 4 | wikipedia.org |

| Density (g/cm³) | 3.60 | wikipedia.org |

Table 2: Physical and Crystallographic Properties of Chukanovite

| Environment | Observed Iron Carbonate Phases | Significance | Reference |

| Sand-deposited Carbon Steel in CO₂-saturated brine | Chukanovite (major), Siderite (minor) | Localized corrosion | researchgate.net |

| Zero-Valent Iron Permeable Reactive Barriers | Chukanovite | Potential for reduced permeability | researchgate.net |

| Bioreduction of Ferrihydrite by Shewanella putrefaciens | Ferrous-enriched Magnetite -> Chukanovite | Microbial influence on mineral formation | mdpi.com |

Table 3: Occurrence and Significance of this compound in Different Environments

Mechanisms of this compound Formation in CO2 Corrosion

The formation of this compound is a significant process in the corrosion of carbon steel in environments rich in carbon dioxide (CO2), such as oil and gas pipelines, geological carbon storage sites, and certain industrial settings. The mechanism involves a series of electrochemical and chemical reactions initiated by the dissolution of CO2 in an aqueous phase, which leads to the formation of carbonic acid (H₂CO₃).

In anoxic conditions, the formation of this compound, specifically chukanovite (Fe₂(OH)₂CO₃), has been observed on carbon steel surfaces. researchgate.net The key reactions leading to its precipitation are as follows:

Anodic Reaction (Iron Dissolution): Fe → Fe²⁺ + 2e⁻

Cathodic Reactions (in CO₂ environments): 2H₂CO₃ + 2e⁻ → H₂ + 2HCO₃⁻ 2HCO₃⁻ + 2e⁻ → H₂ + 2CO₃²⁻ 2H⁺ + 2e⁻ → H₂

Precipitation of this compound: The ferrous ions (Fe²⁺) react with hydroxide (OH⁻) and carbonate (CO₃²⁻) ions in the solution. The formation of Fe₂(OH)₂CO₃ can be represented by the reaction: 2Fe²⁺ + 2OH⁻ + CO₃²⁻ → Fe₂(OH)₂CO₃(s)

Another identified form is Fe₃(OH)₂.₂CO₃, which has been observed to precipitate on top of pre-existing corrosion scales after prolonged exposure to carbonate-containing solutions. acs.org The presence of other cations, such as magnesium (Mg²⁺), can also influence the composition of the resulting scale, leading to the formation of mixed mineral films like magnesium this compound. nasa.govnasa.gov The specific phase of this compound that forms is dependent on environmental conditions such as pH, temperature, CO₂ partial pressure, and the concentration of dissolved ions. researchgate.net For instance, at elevated temperatures (90°C) in a sodium carbonate solution, corrosion processes can generate Fe₂(OH)₂CO₃ along with magnetite. researchgate.net

The initial stages of film formation involve the adsorption of CO₂ and the subsequent hydroxylation and carbonation of the iron surface. nasa.govnasa.gov This leads to the nucleation and growth of iron hydroxy carbonate films. nasa.gov In some cases, green rust, a mixed Fe²⁺-Fe³⁺ layered double hydroxide containing carbonate ions, can be a precursor or an associated phase in the formation of more stable this compound layers. researchgate.netacs.org

Influence on Material Degradation and Passivation

The formation of an this compound layer on a metal surface has a profound influence on the subsequent corrosion and degradation of the material. This layer, often referred to as a scale, can act as a barrier between the metal and the corrosive environment, a phenomenon known as passivation.

The protective nature of the this compound scale is a key factor in mitigating CO₂ corrosion. When a dense and adherent layer forms, it can significantly reduce the rate of corrosion by impeding the transport of corrosive species to the metal surface and inhibiting the migration of metal ions away from it. researchgate.net This passivation effect is crucial for the long-term integrity of steel infrastructure in CO₂-rich environments.

However, the effectiveness of this passivation layer is highly dependent on its properties, which are in turn influenced by the prevailing environmental conditions. Factors that determine the protective quality of the scale include:

Thickness: A thicker layer can offer more protection. Layers up to 100 micrometers thick have been observed to decrease the reactivity of the underlying iron. acs.orgresearchgate.netscience.gov

Porosity and Adhesion: A dense, non-porous, and well-adhered scale provides a more effective barrier.

Crystalline Structure: The specific crystalline form of the this compound can affect its stability and protective properties.

While often protective, the formation of this compound does not always halt corrosion. The layer itself can be redox-active, meaning it can participate in electron transfer reactions. acs.orgscience.gov If the scale is porous, cracked, or poorly adherent, localized corrosion can occur underneath it, potentially leading to pitting, which is a more aggressive form of material degradation.

| Observed Effect | Description | Reference |

| Decreased Reactivity | An this compound layer, up to 100 μm thick, was presumed to be responsible for a decline in the reactivity of granular iron. | acs.orgresearchgate.netscience.gov |

| Passivation | The formation of this compound (chukanovite) on an iron surface can passivate the surface and influence its long-term reactivity. | researchgate.net |

| Protective Layer | Scales of carbonate precipitates, such as iron carbonate, are reported to act as a protective layer that prevents material corrosion. | researchgate.net |

| Passivated CV Response | The formation of passivating layers, potentially including this compound, can occur through the dissolution of other minerals, leading to a passivated electrochemical response. | ucl.ac.uk |

Interplay with Other Mineral Scales

Commonly associated minerals include:

Iron Carbonate (Siderite, FeCO₃): Siderite is a very common corrosion product in CO₂ environments. This compound can form alongside siderite, and the dominant phase depends on factors like pH and temperature. researchgate.netresearchgate.net

Iron Oxides and Oxyhydroxides: Magnetite (Fe₃O₄), goethite (α-FeOOH), and lepidocrocite (γ-FeOOH) are often found in corrosion scales. This compound can precipitate on top of existing iron oxide layers. acs.org For instance, one study found this compound precipitated over an initial scale of wüstite (FeO) and magnetite. acs.org

Green Rust: This mixed-valence iron hydroxide, which can incorporate carbonate ions ([Fe₄²⁺Fe₂³⁺(OH)₁₂]·[CO₃·2H₂O]), is often observed as a transient phase or in conjunction with this compound. researchgate.netacs.org

Other Carbonates: In waters containing other cations, mixed carbonate scales can form. For example, in the presence of calcium (Ca²⁺) and zinc (Zn²⁺), minerals like calcite (CaCO₃) and mixed (Fe,Zn)CO₃ carbonates can co-precipitate with iron corrosion products. researchgate.netonepetro.org Similarly, magnesium ions can lead to the formation of a mixed scale including magnesium carbonate and magnesium this compound. nasa.govnasa.gov

The sequence of mineral precipitation and the structure of the resulting scale are complex. Often, an initial layer of iron oxides or a more amorphous scale forms, followed by the precipitation of more crystalline phases like this compound on top. acs.org The presence of one mineral phase can influence the nucleation and growth of another. For example, the formation of an initial iron oxide layer can provide a substrate for the subsequent precipitation of this compound.

Computational Chemistry and Modeling Approaches

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in characterizing the fundamental properties of iron carbonate hydroxide (B78521).

DFT calculations have been employed to understand the electronic structure and bonding within iron carbonate hydroxide. These simulations reveal how the arrangement of iron, carbonate, and hydroxide ions influences the material's stability and reactivity. For instance, DFT can elucidate the nature of the bonds between iron and the surrounding oxygen atoms from carbonate and hydroxide groups, distinguishing between ionic and covalent contributions. Studies have shown that intercalated anions can alter the electronic structure of the metal atoms at the surface. science.gov Anions with a lower standard redox potential and stronger reducing ability tend to transfer more electrons to the hydroxide layers, which increases the electron density of the surface metal sites. science.gov

In related iron-containing systems, DFT calculations have been used to analyze the d-orbital partial density of states (d-PDOS), providing a deeper understanding of the local electronic environment. researchgate.net For example, in cobalt-iron carbonate hydroxide systems, strong coupling interactions and electron transfer between iron, cobalt, and oxygen have been identified. nih.gov This alteration of the electronic structure is crucial for applications such as electrocatalysis. nih.govmdpi.com

The surface of this compound is where most of its reactions with the surrounding environment occur. DFT simulations are critical for modeling these surface reaction mechanisms and interfacial processes. For example, in the context of permeable reactive barriers used for groundwater remediation, the formation of an this compound layer can impact the barrier's effectiveness. science.govclu-in.orgresearchgate.net DFT can model the adsorption of contaminants onto the this compound surface and the subsequent chemical transformations.

DFT studies on similar materials, like nickel-iron carbonate hydroxide hydrates, have revealed the dynamic evolution of local geometry and electronic structure under reaction conditions. acs.org These calculations show that phase transitions can occur, leading to the formation of new structures with different catalytic properties. acs.org The theoretical models indicate that high-oxidation-state metal sites with unsaturated coordination can form, accelerating reaction rates. acs.org Furthermore, DFT has been used to study the interaction of this compound with other materials, such as graphdiyne, revealing charge transfer at the interface which can enhance catalytic activity. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as nucleation, growth, and solvation.

The formation of this compound often begins with nucleation, the initial step in the formation of a new thermodynamic phase. MD simulations can track the movement of individual atoms and ions in solution as they come together to form a nucleus of this compound. These simulations have shown that the process can be initiated by the nucleation and propagation of dislocations. science.gov Following nucleation, MD can model the subsequent growth of the crystal, providing a detailed picture of how the material's structure develops over time.

In studies of related iron (hydr)oxide systems, MD simulations have been used to investigate the effects of other ions, such as arsenate and phosphate (B84403), on nucleation and growth on substrates like quartz. science.gov These simulations, combined with experimental data, indicate that such oxyanions can bridge iron(III) hydroxide polymeric embryos, influencing the resulting structure. science.gov

The behavior of this compound in water is significantly influenced by how it interacts with water molecules and other dissolved species. MD simulations are well-suited to study these aqueous speciation and solvation effects. By simulating the compound in a box of water molecules, researchers can observe the formation of hydration shells around the ions and understand how these shells affect solubility and reactivity.

MD simulations have been used to study the solvation of related species, such as hydronium and hydroxide ions in water, revealing complex transport mechanisms that are influenced by nuclear quantum effects. researchgate.net These types of simulations are essential for accurately modeling the behavior of ionic compounds like this compound in aqueous environments.

Geochemical Speciation and Reaction Path Modeling

Geochemical models are used to predict the chemical composition of natural waters and the formation of minerals under various environmental conditions. These models are crucial for understanding the stability and transformation of this compound in geological settings.

Geochemical speciation modeling can predict which solid phases are thermodynamically favorable under specific conditions. acs.org For instance, modeling has been used to assess the conditions under which this compound, siderite, or green rust will form in permeable reactive barriers. clu-in.orgfrtr.gov These models consider factors like pH, carbonate concentration, and the presence of other ions to determine the stable mineral phases. researchgate.net For example, geochemical modeling studies of iron corrosion suggest that the carbonate form of green rust is favored over the sulfate (B86663) form in certain environments. clu-in.org

Reaction path modeling extends this by simulating the chemical changes that occur as groundwater flows through a system and reacts with minerals like zero-valent iron. frtr.gov This can be used to predict the long-term performance of permeable reactive barriers by estimating the rate of mineral precipitation and its impact on porosity and reactivity. clu-in.orgacs.org

Table of Modeled Parameters for this compound and Related Systems:

| Modeling Technique | System | Key Findings | Reference |

|---|---|---|---|

| DFT | This compound on Graphdiyne | Electron transfer at the interface enhances catalytic activity. | semanticscholar.org |

| DFT | Nickel-Iron Carbonate Hydroxide | Phase transition to LDH with unsaturated metal sites improves OER activity. | acs.org |

| DFT | Cobalt-Iron Carbonate Hydroxide | Strong electronic coupling between Fe, Co, and O alters electronic structure. | nih.gov |

| MD | Iron(III) (Hydr)oxides with Arsenate/Phosphate | Oxyanions can bridge iron hydroxide embryos, affecting nucleation and growth. | science.gov |

| Geochemical Modeling | Zero-Valent Iron Barriers | Predicts formation of this compound, siderite, and green rust based on groundwater chemistry. | clu-in.orgfrtr.gov |

| Geochemical Modeling | Iron Corrosion | Carbonate form of green rust is favored over sulfate form in specific site conditions. | clu-in.org |

Predictive Modeling of Formation and Transformation in Complex Systems

Predictive modeling is crucial for understanding the conditions under which this compound phases, such as chukanovite (Fe₂ (OH)₂CO₃), form and transform. These models often simulate the complex interplay of factors like pH, ion concentration, and temperature.

Geochemical modeling software, such as PHREEQC, is utilized to predict mineral precipitation and dissolution in aqueous solutions. escholarship.org For instance, models can calculate the saturation state of various iron-containing minerals, predicting which phases are thermodynamically favored to form under specific groundwater conditions. escholarship.orgresearchgate.net Thermodynamic calculations have indicated that the formation of siderite (FeCO₃) is preferred in carbonate-rich anaerobic systems, while ferrous hydroxide (Fe(OH)₂) is favored in carbonate-limited conditions. researchgate.net Chukanovite's stability field often lies at inorganic carbon concentrations intermediate to those of siderite and ferrous hydroxide. researchgate.net

The formation of iron carbonate hydroxides often proceeds through precursor phases. Studies have identified a short-range ordered or amorphous iron carbonate precursor that forms initially from solution. escholarship.orgresearchgate.net This precursor is nanocrystalline and its formation is influenced by pH. researchgate.net Over time, this amorphous phase transforms into more stable crystalline forms like siderite or chukanovite, with the transformation rate being pH-dependent. escholarship.orgresearchgate.net

Kinetic models are developed to describe the rate of these formation and transformation processes. ohio.edu For example, the transformation of amorphous Fe(III) hydroxides to more crystalline phases like goethite is modeled as a multi-step process involving the dissolution of the initial amorphous phase, which can be the rate-limiting step. acs.orgnih.govresearchgate.net These models can incorporate thermodynamic parameters and particle-morphology-dependent kinetic rate equations to predict the evolution of both solid and aqueous phase compositions over time. acs.orgnih.gov

Molecular dynamics (MD) simulations provide atomistic insights into the very early stages of nucleation. researchgate.netosti.gov These simulations can track the aggregation of ferric ions and hydroxyl groups in solution to form initial clusters. osti.gov This cluster aggregation is a nonclassical nucleation pathway that leads to the formation of amorphous nanoparticles, which can then restructure into more ordered minerals. osti.gov

Table 1: Parameters and Models for Predicting this compound Formation

| Modeling Approach | Key Parameters | Predicted Outcome | Relevant Software/Method |

| Geochemical Modeling | pH, Ion Concentrations (Fe²⁺, CO₃²⁻), Temperature, Ionic Strength | Mineral saturation indices, Stable mineral phases (e.g., Siderite, Chukanovite) | PHREEQC escholarship.org |

| Kinetic Modeling | Supersaturation, pH, Surface area, Temperature | Formation and transformation rates, Evolution of solid and aqueous phases | Partial Equilibrium Models acs.orgnih.gov |

| Molecular Dynamics (MD) | Interatomic potentials, System composition (ions, water molecules) | Nucleation pathways, Early-stage cluster formation and aggregation | Classical MD, DFT-based MD researchgate.netosti.gov |

| Thermodynamic Calculations | Gibbs free energy of formation (ΔfG°) | Mineral stability diagrams, Phase equilibria | N/A |

Integration of Experimental and Computational Data

The synergy between experimental data and computational modeling is essential for building accurate and validated models of this compound systems. Computational methods like Density Functional Theory (DFT) and molecular dynamics are used to interpret experimental findings and provide a molecular-level understanding of observed phenomena.

DFT is a quantum mechanical method that can predict structures, thermodynamics, and spectroscopic properties of minerals. mdpi.com For instance, DFT calculations have been used to elucidate the selective adsorption of molecules onto the surfaces of Fe(OH)₂ and FeCO₃. mdpi.com By simulating the interaction between the mineral surface and adsorbate molecules, DFT can identify the most stable adsorption configurations and calculate adsorption energies, which can then be compared with experimental results from techniques like X-ray Photoelectron Spectroscopy (XPS). mdpi.com

Replica exchange molecular dynamics simulations have been successfully used to generate pair distribution functions (PDFs) that show good agreement with experimental PDFs derived from X-ray diffraction data. researchgate.net This combination helped to characterize the structure of a previously unidentified amorphous iron carbonate precursor, suggesting it could be a condensate of polynuclear complexes. researchgate.net

The integration of experimental and computational data is a cornerstone of modern materials informatics, aiming to accelerate the discovery and design of new materials. arxiv.orgresearchgate.net Machine learning models can be trained on large datasets comprising both experimental and computational results to predict material properties. arxiv.orgresearchgate.net For example, experimental and characterization data from various catalysts can be combined with DFT simulation results to design optimal catalysts for specific reactions. researchgate.net

In the study of mineral transformations, computational models are often validated against experimental observations. For example, a partial equilibrium model developed to predict the transformation of amorphous ferrihydrite to goethite was validated by accurately predicting the experimentally measured solid and aqueous phase compositions over time. researchgate.netarxiv.org Similarly, mineral stability diagrams calculated from thermodynamic data have been shown to be consistent with field observations of chukanovite precipitation in reactive barriers. researchgate.net

Table 2: Examples of Integrated Experimental and Computational Studies

| Experimental Technique | Computational Method | System Studied | Key Findings |

| X-ray Photoelectron Spectroscopy (XPS), Flotation Tests mdpi.com | Density Functional Theory (DFT) | Xanthate adsorption on Fe(OH)₂ and FeCO₃ surfaces | DFT simulations identified the reaction rate at the atomic level, confirming stronger interaction of xanthate with Fe sites than water, explaining increased hydrophobicity. mdpi.com |

| X-ray Diffraction (XRD), Pair Distribution Function (PDF) analysis researchgate.net | Replica Exchange Molecular Dynamics (MD) | Formation of amorphous iron carbonate precursor | MD simulations yielded PDF peak positions that agreed well with experimental data, supporting the identification of a new precursor phase. researchgate.net |

| Batch Adsorption Studies mdpi.com | Density Functional Theory (DFT) | Phosphate and salicylate (B1505791) adsorption on goethite | DFT calculations provided molecular-level insights into surface complex bonding, complementing macroscopic adsorption data. mdpi.com |

| Field Observations, Water Chemistry Analysis researchgate.net | Thermodynamic Modeling | Chukanovite stability in permeable reactive barriers | Field data on water chemistry fell within the predicted stability field for chukanovite, validating the thermodynamic model. researchgate.net |

Advanced Applications in Material Science and Environmental Engineering

Catalytic Properties and Mechanistic Studies

The catalytic activity of iron carbonate hydroxide (B78521) materials is a subject of intensive research. Scientists are exploring their potential in various chemical transformations, from electrochemical water splitting to the synthesis of valuable industrial chemicals. These materials, particularly when combined with other transition metals, exhibit unique electronic and structural properties that enhance catalytic performance.

Performance as Electrocatalysts (e.g., Oxygen Evolution Reaction)

Iron carbonate hydroxide, especially when integrated into multi-metallic systems, has demonstrated significant promise as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. acs.orgresearchgate.net Research indicates that these materials can serve as highly active and durable non-noble metal catalysts. researchgate.net

For instance, nanosheets of nickel iron hydroxy carbonate hydrate (B1144303) (NiFeHCH) have been shown to be efficient OER electrocatalysts in both alkaline and near-neutral conditions. acs.org The performance of these catalysts is highly dependent on the iron concentration. A study found that NiFeHCH nanosheets with a Ni:Fe ratio of 1:0.2 exhibited superior OER activity in 1 M KOH, requiring an overpotential of just 250 mV to achieve a current density of 20 mA cm⁻² with a low Tafel slope of 39 mV/decade. acs.org In another study, this compound nanosheets were used as a template to synthesize self-supported NiFe-metal-organic framework (MOF) nanoplates. This approach yielded a highly active electrode that achieved a current density of 10 mA cm⁻² at a low overpotential of 200 mV in an alkaline solution. nih.govrsc.org

Furthermore, ferrous carbonate (FeCO₃) grown on iron foam has been identified as a precursor that transforms in situ into highly efficient iron oxo/hydroxide nanosheet arrays during the OER process. rsc.org Atomic doping of iron into cobalt carbonate hydroxide hydrate (CCHH) nanowires has also been shown to dramatically boost OER performance, achieving an overpotential of only 200 mV at 10 mA cm⁻² in 1 M KOH. researchgate.net The creation of heterostructures, such as coupling nickel molybdate (B1676688) with cobalt this compound, can also enhance OER performance through interfacial synergy, reaching a current density of 100 mA cm⁻² at an overpotential of 250 mV. nih.gov

| Catalyst Material | Electrolyte | Overpotential (mV) @ Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| NiFeHCH (1:0.2 ratio) | 1 M KOH | 250 @ 20 | 39 | acs.org |

| NiFeHCH (1:0.4 ratio) | 1 M NaHCO₃ (pH ~8.5) | 389 @ 10 | 155 | acs.org |

| NiFe-MOF/FeCH-NF | Alkaline Solution | 200 @ 10 | Not Specified | nih.govrsc.org |

| NiFeCH(Ce) | Not Specified | 252 @ 100 | 59 | researchgate.net |

| NMO/FCHC-0.4 | Not Specified | 250 @ 100 | Not Specified | nih.gov |

| Fe-CCHH/NF-30 | 1 M KOH | 200 @ 10 | 50 | researchgate.net |

Applications in Heterogeneous Catalysis (e.g., Dehydrogenation)

In the realm of heterogeneous catalysis, iron-based materials are crucial for industrial processes like dehydrogenation. wikipedia.org Specifically, iron oxide catalysts promoted with potassium carbonate are widely used for the production of styrene (B11656) via the dehydrogenation of ethylbenzene. wikipedia.orgrsdjournal.org

Research into improving these catalysts has investigated the role of the precipitating agent used during synthesis. A study compared iron catalysts prepared using ammonium (B1175870) hydroxide, potassium hydroxide, and potassium carbonate as precipitating agents. rsdjournal.org It was found that potassium carbonate was the most effective precipitating agent, producing a catalyst that was four times more active than a commercial sample at typical industrial temperatures (530 °C). rsdjournal.org The superior performance was attributed to a higher specific surface area and greater resistance to reduction. rsdjournal.org Another study on lanthanum-doped hematite (B75146) catalysts for the same reaction also utilized potassium carbonate as the precipitant, noting that the resulting catalyst's properties were closely related to the preparation method. conicet.gov.ar While the final active phase in these examples is typically identified as an iron oxide (hematite), the use of a carbonate precursor is shown to be critical in defining the structural and, consequently, the catalytic properties of the final material. rsdjournal.orgconicet.gov.ar

Role of Compositional and Structural Modifications on Catalytic Activity

Modifying the composition and structure of this compound-based materials is a key strategy for enhancing their catalytic activity. These modifications can influence morphology, electronic structure, and the number of active sites. rsc.orgrsc.org

Compositional Doping and Ratios: The ratio of metals in mixed-metal carbonate hydroxides significantly impacts performance. As seen in NiFeHCH nanosheets, varying the iron concentration directly tunes the OER activity. acs.org The introduction of other elements, such as cerium oxide (CeOx) decorated on nickel this compound hydrate, can also lead to remarkably improved OER performance. researchgate.net Similarly, atomically doping a small amount of iron (0.28 wt%) into cobalt carbonate hydroxide hydrate (CCHH) can drastically enhance OER activity by lowering the reaction's energy barrier. researchgate.net

Structural Templating and Heterostructures: this compound nanosheets have been employed as a semi-sacrificial template to regulate the morphology of NiFe-MOFs. This method produces nanoplates with reduced thickness and size, which facilitates rapid electron transfer and mass transport, boosting OER activity. nih.govrsc.org The formation of heterostructures, such as combining NiFe-MOFs with cobalt carbonate hydroxide hydrate or nickel molybdate with cobalt this compound, creates synergistic interfaces that promote electron redistribution and optimize the adsorption of reaction intermediates. nih.govbohrium.com

In Situ Self-Reconstruction: Some iron carbonate precursors undergo beneficial transformations during the catalytic process itself. For example, FeCO₃ cubes grown on iron foam can transform in situ into vertically aligned iron oxo/hydroxide nanosheet arrays during OER. rsc.org This self-reconstruction creates a hierarchical structure that improves electron transport and the diffusion of gas bubbles, leading to high catalytic activity and stability. rsc.org

Sorbent Materials Research for Aqueous Remediation

This compound plays a role in environmental remediation, particularly as a sorbent material for removing contaminants from water. Its formation is often observed in engineered systems designed for groundwater treatment, and its properties are being studied to develop more effective remediation technologies.

Development of this compound-Based Sorbents